CC-930

Descripción

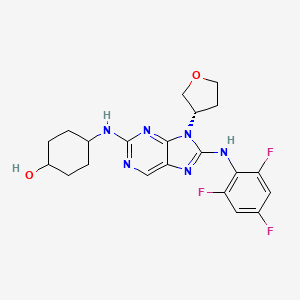

Structure

3D Structure

Propiedades

IUPAC Name |

4-[[9-[(3S)-oxolan-3-yl]-8-(2,4,6-trifluoroanilino)purin-2-yl]amino]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3N6O2/c22-11-7-15(23)18(16(24)8-11)28-21-27-17-9-25-20(26-12-1-3-14(31)4-2-12)29-19(17)30(21)13-5-6-32-10-13/h7-9,12-14,31H,1-6,10H2,(H,27,28)(H,25,26,29)/t12?,13-,14?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGLGMOPHJQDJB-MOKVOYLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=NC=C3C(=N2)N(C(=N3)NC4=C(C=C(C=C4F)F)F)C5CCOC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1N2C3=NC(=NC=C3N=C2NC4=C(C=C(C=C4F)F)F)NC5CCC(CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025671, DTXSID901026042 | |

| Record name | 4-[[9-[(3S)-Tetrahydro-3-furanyl]-8-[(2,4,6-trifluorophenyl)amino]-9H-purin-2-yl]amino]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-((9-((3S)-Tetrahydrofuran-3-yl)-8-((2,4,6-trifluorophenyl)amino)-9H-purin-2-yl)amino)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899805-25-5, 1629774-47-5 | |

| Record name | Tanzisertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0899805255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tanzisertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11798 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[[9-[(3S)-Tetrahydro-3-furanyl]-8-[(2,4,6-trifluorophenyl)amino]-9H-purin-2-yl]amino]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-((9-((3S)-Tetrahydrofuran-3-yl)-8-((2,4,6-trifluorophenyl)amino)-9H-purin-2-yl)amino)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TANZISERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5O06306UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Tanzisertib: Discovery and Preclinical Characterization As a Jnk Inhibitor

Historical Context of JNK Inhibitor Development

The journey to identify and develop JNK inhibitors began with the initial discovery of JNKs in the early 1990s mdpi.com. Protein kinases, as a class, have been recognized as crucial therapeutic targets for less than three decades, with significant advancements made in understanding their roles in disease nih.gov. Early efforts in JNK inhibitor development were marked by compounds like SP600125, which was the first widely recognized potent pan-JNK inhibitor. While SP600125 significantly advanced the understanding of JNK signaling and its involvement in various cellular processes, its broad inhibition across JNK isoforms and other kinases presented selectivity challenges nih.govmdpi.comnih.gov.

The inherent difficulty in developing selective JNK inhibitors stems from the high degree of sequence identity among the three JNK isoforms (JNK1, JNK2, and JNK3), particularly within their ATP-binding pockets mdpi.comnih.gov. This structural similarity makes it challenging to design molecules that selectively target one isoform over the others, often leading to off-target effects. Despite these challenges, the involvement of JNK in diverse pathologies, including neurodegenerative diseases, pulmonary fibrosis, and cancer, fueled continued research and development, leading to the exploration of various chemical scaffolds and inhibition mechanisms tandfonline.comresearchgate.netresearchgate.nettandfonline.com. Several JNK inhibitors, including Tanzisertib (B1684340), progressed into early-stage clinical trials, providing valuable insights into the therapeutic potential and challenges of targeting this pathway tandfonline.comresearchgate.netbiobankingcongress.com.

Rationale for Targeting JNK in Preclinical Models

The rationale for targeting JNK in preclinical models is rooted in its critical roles in mediating cellular responses to stress, regulating apoptosis, and influencing inflammatory cascades mdpi.comnih.govmdpi.comresearchgate.netfrontiersin.orgpnas.org. The JNK pathway is particularly implicated in the pathogenesis of several significant diseases.

Neurodegenerative Diseases: JNK3, a specific isoform highly expressed in the brain, is strongly linked to neurodegenerative conditions such as Alzheimer's disease (AD) and Parkinson's disease (PD) nih.govmdpi.comfrontiersin.orgresearchgate.net. JNK activation in the brain has been associated with increased amyloid-beta (Aβ) production, the formation of neurofibrillary tangles, neuroinflammation, and neuronal apoptosis, all hallmarks of AD pathology mdpi.comnih.govfrontiersin.org. Preclinical studies have demonstrated that inhibiting JNK3 can reduce Aβ plaque burden and tau phosphorylation, suggesting its potential as a therapeutic target for AD mdpi.comfrontiersin.orgresearchgate.net.

Fibrotic Diseases: JNK1 and JNK2 isoforms, which are more ubiquitously expressed, play significant roles in inflammatory responses and fibrotic processes mdpi.comtandfonline.compnas.org. Emerging biological data has suggested that JNK1, in particular, may be a primary driver of fibrosis pathology acs.org. Preclinical models of pulmonary fibrosis have shown that JNK inhibition can ameliorate fibrotic development nih.govresearchgate.netacs.org.

Cancer: JNK signaling is also implicated in cancer, influencing cancer stem cell populations, tumor invasion, and metastasis researchgate.netnih.gov. While JNK can promote tumor progression in certain contexts, its homeostatic and tumor-suppressive activities also present complexities for direct inhibition researchgate.net. Nevertheless, targeting specific JNK signaling complexes remains an area of interest for cancer therapy researchgate.netnih.gov.

Discovery and Lead Optimization of Tanzisertib

Tanzisertib (also known by its development code CC-930) represents a significant advancement in the field of JNK inhibitors. It was developed as a potent, orally active, pan-JNK inhibitor, building upon earlier research, including the structural basis of SP600125 nih.govresearchgate.net. The development efforts focused on identifying compounds that could effectively inhibit JNK activity with improved pharmacological properties compared to earlier generations of inhibitors.

The discovery process involved rigorous optimization of potency, selectivity, and pharmacokinetic profiles. This led to the identification of Tanzisertib as a development candidate. Its development was pursued by Celgene, in collaboration with Ligand ncats.io. Tanzisertib entered Phase II clinical trials around 2011-2012, investigated for its potential in treating conditions such as idiopathic pulmonary fibrosis (IPF) and discoid lupus erythematosus (DLE) nih.govmdpi.comnih.govresearchgate.netncats.iopatsnap.com.

Initial Screening Methodologies

While specific details on the initial high-throughput screening (HTS) or fragment-based screening methodologies for Tanzisertib's discovery are not extensively detailed in the readily available literature, the development process for potent and selective kinase inhibitors typically involves a combination of screening approaches. For Tanzisertib and related compounds, the optimization process was guided by structure-based drug design principles and iterative structure-activity relationship (SAR) studies researchgate.netresearchgate.netresearchgate.net. Virtual screening and molecular docking were employed in the broader development of JNK inhibitors, contributing to the identification of lead compounds researchgate.netpatsnap.com.

Structural Evolution from Predecessor Compounds

Tanzisertib's development was informed by research on earlier JNK inhibitors, notably SP600125 nih.govresearchgate.net. The structural evolution involved refining the chemical scaffold to enhance potency, improve selectivity, and optimize physicochemical properties for oral bioavailability and systemic exposure researchgate.netacs.org. The formal chemical structure of Tanzisertib is trans-4-[[9-[(S)-tetrahydro-3-furanyl]-8-[(2,4,6-trifluorophenyl)amino]-9H-purin-2-yl]amino]-cyclohexanol caymanchem.comdrugbank.com. Subsequent research efforts, building on Tanzisertib, aimed to develop inhibitors with an increased bias towards specific JNK isoforms, such as JNK1, for particular therapeutic applications like fibrosis acs.orgnih.gov.

Structural-Activity Relationship (SAR) Studies of Tanzisertib

Structural-activity relationship (SAR) studies were pivotal in the development of Tanzisertib, guiding the optimization of its potency and selectivity against JNK isoforms. Tanzisertib is characterized as a potent pan-JNK inhibitor, demonstrating significant inhibitory activity across JNK1, JNK2, and JNK3.

| JNK Isoform | IC50 (nM) |

| JNK1 | 61 |

| JNK2 | 7 |

| JNK3 | 6 |

Table 1: Potency of Tanzisertib against JNK Isoforms. Data compiled from multiple sources nih.govncats.iocaymanchem.commedchemexpress.comselleckchem.com.

Beyond its potent inhibition of JNK isoforms, Tanzisertib exhibits selectivity against other members of the mitogen-activated protein kinase (MAPK) family, including ERK1 and p38α, with significantly higher IC50 values caymanchem.comselleckchem.com. This selectivity profile is crucial for minimizing off-target effects. In cellular assays, Tanzisertib effectively inhibits JNK activity, as evidenced by its ability to block the phosphorylation of c-Jun, a direct downstream substrate of JNK, in stimulated human peripheral blood mononuclear cells (PBMCs) caymanchem.commedchemexpress.com.

Analysis of Key Chemical Moieties for JNK Inhibition

Compound List:

Tanzisertib

SP600125

AS602801

CC-90001

CC-401

J30-8

J46

FMU200

Rasagline

PT109

Anisomycin

JNK-IN-8

JNK-IN-7

JNK Inhibitor VIII

CC-90001

Darizmetinib

this compound

Impact of Substitutions on Isoform Selectivity

Tanzisertib is recognized as a potent, selective, and orally active inhibitor of all three JNK isoforms: JNK1, JNK2, and JNK3 nih.govmedchemexpress.comncats.ioselleckchem.comselleckchem.comselleckchem.com. Preclinical studies have established its inhibitory concentrations (IC50) across these isoforms, revealing a profile that, while potent against all, exhibits a notable bias. Specifically, Tanzisertib demonstrates IC50 values of approximately 61 nM for JNK1, 7 nM for JNK2, and 6 nM for JNK3 nih.govmedchemexpress.comncats.ioselleckchem.comselleckchem.comselleckchem.com. Some studies also report Ki values, indicating Ki(JNK1) = 44 ± 3 nM and Ki(JNK2) = 6.2 ± 0.6 nM selleckchem.comselleckchem.com. This potency across all isoforms classifies it as a pan-JNK inhibitor, though it shows a preference for JNK2 and JNK3 over JNK1 guidetopharmacology.orgatsjournals.org.

Structural insights suggest that the trifluorophenyl group within Tanzisertib's structure occupies a selectivity pocket and interacts with the Met146 residue in JNK3 nih.gov. However, this interaction does not confer complete selectivity, as the activity against JNK2 remains comparable to that against JNK3 nih.gov. The challenge in achieving high isoform selectivity for JNK inhibitors is largely attributed to the conserved amino acid sequence identity, particularly within the ATP binding pocket, shared among the JNK isoforms mdpi.comnih.govnih.gov. Despite this, Tanzisertib exhibits significant selectivity against other mitogen-activated protein kinases (MAPKs) such as ERK1 and p38α, with IC50 values of 0.48 μM and 3.4 μM, respectively selleckchem.comselleckchem.compagepressjournals.org.

Comparative Analysis with Other JNK Inhibitors in Preclinical Research

The therapeutic landscape for JNK inhibitors has evolved significantly, moving from broad-spectrum agents to more refined, isoform-specific compounds. Tanzisertib's preclinical profile can be best understood by comparing it to both earlier pan-JNK inhibitors and newer, more selective agents.

First-Generation Pan-JNK Inhibitors

The initial wave of JNK inhibitors, often termed first-generation pan-JNK inhibitors, were characterized by their broad activity across all JNK isoforms but lacked significant isoform selectivity.

SP600125: This compound is widely recognized as the first potent pan-JNK inhibitor nih.govmdpi.comnih.govpagepressjournals.orgresearchgate.nettandfonline.comportlandpress.comresearchgate.net. Preclinical data indicates IC50 values of approximately 40 nM for JNK1 and JNK2, and 90 nM for JNK3 nih.govselleckchem.com. SP600125 exhibits poor selectivity over other MAPKs, including p38 and Erk mdpi.com.

AS602801 (Bentamapimod): Another early pan-JNK inhibitor, AS602801, shows IC50 values around 80-230 nM for JNK1, 90 nM for JNK2, and 80-90 nM for JNK3 nih.govselleckchem.com.

Tanzisertib, while also a pan-JNK inhibitor, demonstrates a more potent inhibitory profile across all isoforms compared to SP600125 and AS602801, particularly against JNK2 and JNK3 nih.govmedchemexpress.comselleckchem.comselleckchem.comselleckchem.com. Its oral bioavailability and improved selectivity against non-MAPK kinases represent advancements over some earlier compounds selleckchem.comselleckchem.compagepressjournals.org.

Second-Generation and Isoform-Selective JNK Inhibitors

The limitations of pan-JNK inhibitors, including potential off-target effects and the complex, context-dependent roles of individual JNK isoforms, have driven the development of second-generation and isoform-selective inhibitors. These newer agents aim to target specific JNK isoforms implicated in particular disease pathologies.

JNK1-Biased Inhibitors: Compounds like CC-90001 have been developed with a bias towards JNK1, based on preclinical evidence suggesting JNK1's primary role in certain fibrotic processes guidetopharmacology.orgatsjournals.orgresearchgate.netportlandpress.comatsjournals.orgacs.org. This represents a strategic shift towards targeting specific isoforms for therapeutic benefit.

JNK3-Selective Inhibitors: Significant research efforts have focused on developing highly selective JNK3 inhibitors, given JNK3's predominant expression in the brain and its association with neurodegenerative diseases mdpi.comnih.govnih.govfrontiersin.orgresearchgate.net. Compounds such as J30-8 have demonstrated remarkable isoform selectivity, with over 2500-fold selectivity for JNK3 over JNK1 and JNK2 frontiersin.orgresearchgate.net. Other molecules, like compound 4, have shown selectivity for JNK2 and JNK3, with IC50 values of 16 nM for JNK3, 97 nM for JNK2, and 420 nM for JNK1 nih.gov.

In this context, Tanzisertib, as a potent pan-JNK inhibitor with a JNK2 bias, serves as a crucial reference point. While it provided valuable insights into JNK pathway modulation, the ongoing development of highly isoform-selective inhibitors like CC-90001 and J30-8 reflects the field's progression towards more targeted therapeutic strategies, aiming to harness the specific functions of individual JNK isoforms.

Molecular Mechanism of Action of Tanzisertib

Target Engagement and Kinase Inhibition Profile

Tanzisertib's primary pharmacological activity is derived from its direct engagement and inhibition of the JNK family of kinases.

Tanzisertib (B1684340) is a pan-JNK inhibitor, demonstrating potent activity against all three major JNK isoforms: JNK1, JNK2, and JNK3. medchemexpress.comnih.gov However, it exhibits a degree of bias in its inhibitory profile, with a notably higher potency for JNK2 and JNK3 compared to JNK1. guidetopharmacology.orgmedchemexpress.comnih.gov In cell-free assays, Tanzisertib has been shown to inhibit JNK1, JNK2, and JNK3 with IC50 values of 61 nM, 7 nM, and 6 nM, respectively. medchemexpress.comtargetmol.com This indicates a roughly 9- to 10-fold greater potency for JNK2 and JNK3 over JNK1.

The inhibitory action of Tanzisertib is achieved through an ATP-competitive binding mechanism. selleckchem.com This means that Tanzisertib binds to the ATP-binding pocket located in the catalytic domain of the JNK enzymes. nih.gov By occupying this site, Tanzisertib directly competes with the endogenous substrate, adenosine (B11128) triphosphate (ATP), thereby preventing the transfer of a phosphate (B84403) group to JNK's target substrates. nih.govnih.gov This competitive inhibition effectively blocks the kinase activity of JNK and the subsequent phosphorylation of downstream signaling proteins, such as the transcription factor c-Jun. selleckchem.com

Kinetic studies have further elucidated the nature of Tanzisertib's interaction with JNK isoforms. The inhibition constant (Ki) provides a measure of the binding affinity of the inhibitor to the enzyme. For Tanzisertib, the Ki values for JNK1 and JNK2 have been determined to be 44 ± 3 nM and 6.2 ± 0.6 nM, respectively. selleckchem.com These values are consistent with the IC50 data, confirming the higher affinity of Tanzisertib for JNK2. The kinetic data underscores a random sequential mechanism where Tanzisertib can bind to the kinase irrespective of whether the protein substrate is bound. researchgate.net

Selectivity Profile Against Other Kinases and Receptors

A critical aspect of a kinase inhibitor's utility is its selectivity, or its ability to inhibit the intended target without significantly affecting other kinases and cellular proteins.

Tanzisertib demonstrates selectivity for JNKs over other members of the mitogen-activated protein kinase (MAPK) family, such as extracellular signal-regulated kinase 1 (ERK1) and p38α. selleckchem.commdpi.com The IC50 values for the inhibition of ERK1 and p38α by Tanzisertib are reported to be 0.48 µM (480 nM) and 3.4 µM (3400 nM), respectively. selleckchem.com When compared to its potent inhibition of JNK isoforms (6-61 nM), these values indicate a significant degree of selectivity within the MAPK family.

Evaluation of Off-Target Activity on Non-Kinase Proteins

Tanzisertib has demonstrated a notable degree of selectivity. In a broad panel screening, its activity was assessed against 75 non-kinase targets, including various receptors, ion channels, and neurotransmitter transporters. At a concentration of 10 μM, Tanzisertib did not inhibit any of these non-kinase proteins by more than 50%. selleckchem.com This suggests a low potential for direct, significant interactions with these major classes of non-kinase proteins.

Further evaluation in a panel of 240 different kinases revealed that Epidermal Growth Factor Receptor (EGFR) was the only non-MAP kinase to be inhibited by more than 50% at a 3 μM concentration. selleckchem.com The IC₅₀ value for EGFR inhibition was determined to be 0.38 μM. selleckchem.com The focused activity of Tanzisertib, primarily against its intended JNK kinase targets, with minimal off-target effects on a wide array of other proteins, underscores its specificity. selleckchem.comnih.govnih.gov

Downstream Molecular Pathway Modulation

As an inhibitor of c-Jun N-terminal kinases (JNK), Tanzisertib's mechanism involves the modulation of critical downstream signaling pathways that regulate gene expression, cell proliferation, and apoptosis. patsnap.com

Inhibition of c-Jun Phosphorylation

A primary and direct consequence of Tanzisertib's activity is the inhibition of c-Jun phosphorylation. medchemexpress.comtargetmol.com The JNKs are stress-activated protein kinases that phosphorylate the N-terminal region of c-Jun, a key step in its activation. pagepressjournals.org Tanzisertib acts as an ATP-competitive inhibitor for the JNK-dependent phosphorylation of the c-Jun substrate. selleckchem.com Specifically, JNK1 is considered the major kinase responsible for phosphorylating c-Jun. nih.gov

In functional cellular assays, Tanzisertib effectively inhibits the formation of phosphorylated c-Jun (phospho-c-Jun). selleckchem.commedchemexpress.com For instance, in human peripheral blood mononuclear cells (PBMCs) stimulated with phorbol-12-myristate-13-acetate and phytohemagglutinin, Tanzisertib inhibited phospho-c-Jun formation with an IC₅₀ value of 1 μM. selleckchem.commedchemexpress.comtargetmol.com This demonstrates a direct modulation of a key downstream target of the JNK signaling cascade. selleckchem.commedchemexpress.comtargetmol.com

Modulation of Transcriptional Factor Activities

By preventing the phosphorylation of c-Jun, Tanzisertib directly modulates the activity of the Activator Protein-1 (AP-1) transcription factor. drugbank.com c-Jun is a primary component of the AP-1 complex, and its phosphorylation is essential for AP-1's transcriptional activity. drugbank.com The JNK signaling pathway also phosphorylates other transcription factors, such as Activating Transcription Factor 2 (ATF2) and JunD, which can also be components of AP-1 or other transcriptional complexes. drugbank.com Therefore, inhibition of JNK by Tanzisertib leads to a broader modulation of gene expression regulated by these factors. nih.gov The pharmacological modulation of transcription factor activity is often achieved indirectly by targeting the signal transduction cascades that control their activation state, a mechanism exemplified by Tanzisertib's action on the JNK pathway. nih.gov

Impact on Apoptotic Signaling Cascades

The JNK signaling pathway is a critical regulator of apoptosis, or programmed cell death, often triggered in response to cellular stress. nih.govnih.govnih.gov Activation of JNKs can lead to the phosphorylation of several proteins involved in apoptotic signaling. nih.gov Research has shown that Tanzisertib can substantially reduce apoptosis in various cell types, such as hepatocytes. medchemexpress.comtargetmol.com

The JNK cascade can promote apoptosis through multiple downstream mechanisms. mdpi.com JNKs can directly phosphorylate and activate pro-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family, such as Bim and BMF. nih.gov This activation can, in turn, trigger the caspase cascade, which executes the final stages of apoptosis. nih.gov Furthermore, the JNK pathway is particularly involved in neuronal apoptosis, where it can phosphorylate targets like the amyloid precursor protein (APP), contributing to neurodegenerative processes. drugbank.comnih.gov By inhibiting the upstream JNKs, Tanzisertib effectively blocks these pro-apoptotic signals, thereby preventing or reducing cell death. medchemexpress.comtargetmol.com

Preclinical Pharmacological Research of Tanzisertib

In Vitro Cellular Studies

Assessment of Phospho-cJun Formation in Immune Cells (e.g., PBMC)

The activation of the JNK signaling pathway culminates in the phosphorylation of the transcription factor c-Jun, a key event in the inflammatory response. The inhibitory effect of Tanzisertib (B1684340) on this process has been evaluated in human peripheral blood mononuclear cells (PBMCs). In these studies, Tanzisertib demonstrated a dose-dependent inhibition of phospho-c-Jun formation following stimulation with phorbol-12-myristate-13-acetate and phytohemagglutinin. medchemexpress.comselleckchem.comtargetmol.com

Table 1: Effect of Tanzisertib on Phospho-cJun Formation in Human PBMCs

| Cell Type | Stimulant | Endpoint | IC50 | Reference |

|---|---|---|---|---|

| Human PBMCs | Phorbol-12-myristate-13-acetate and phytohemagglutinin | Inhibition of phospho-cJun formation | 1 µM | selleckchem.comtargetmol.com |

Impact on Hepatocyte Apoptosis and Necrosis

The JNK pathway is a critical mediator of cell death pathways in the liver. Research has indicated that Tanzisertib can protect liver cells from programmed cell death (apoptosis) and injury-induced cell death (necrosis). In in vitro models, Tanzisertib substantially reduced both apoptosis and necrosis in hepatocytes, including those under metabolic stress induced by free cholesterol loading. medchemexpress.comtargetmol.com

Modulation of JNK Pathway Activation by Pro-Fibrotic Cytokines in Fibroblasts

Fibrosis, the excessive accumulation of extracellular matrix, is driven by pro-fibrotic cytokines that activate intracellular signaling cascades, including the JNK pathway, in fibroblasts. Studies have shown that Tanzisertib effectively blocks the JNK pathway activated by these pro-fibrotic cytokines in the context of systemic sclerosis, a disease characterized by widespread fibrosis. medchemexpress.comtargetmol.com This inhibition is crucial for its potential anti-fibrotic effects.

Neuroprotective Effects in Cell-Based Models of Neurodegeneration (e.g., Aβ-induced toxicity)

The JNK signaling pathway, particularly the JNK3 isoform which is predominantly expressed in the brain, is implicated in the neuronal apoptosis and neuroinflammation associated with neurodegenerative diseases like Alzheimer's disease. nih.govmdpi.comnih.gov JNK3 is involved in the neuronal apoptotic process and is considered a promising therapeutic target. nih.govmdpi.com While specific studies on Tanzisertib in Aβ-induced toxicity models are not extensively detailed in the provided results, its potent inhibition of JNK isoforms, including JNK3, suggests a potential neuroprotective role. nih.govmdpi.com JNK inhibitors, as a class, have demonstrated the ability to reduce neurofibrillary tangles and amyloid-β plaques in animal models of Alzheimer's disease. nih.gov

In Vivo Animal Model Studies

Evaluation in Pulmonary Fibrosis Models (e.g., Bleomycin-induced fibrosis)

The efficacy of Tanzisertib as an anti-fibrotic agent has been assessed in preclinical models of pulmonary fibrosis, most notably the bleomycin-induced lung fibrosis model. nih.govatsjournals.org This model is widely used to study the mechanisms of fibrogenesis and to evaluate potential therapies for idiopathic pulmonary fibrosis (IPF). atsjournals.org In these animal models, Tanzisertib was shown to be effective, supporting its investigation for the treatment of IPF. guidetopharmacology.orgnih.govguidetopharmacology.org

Table 2: Preclinical Efficacy of Tanzisertib in a Pulmonary Fibrosis Model

| Animal Model | Inducing Agent | Key Findings | Reference |

|---|---|---|---|

| Mouse | Bleomycin | Effective in the pulmonary fibrosis model | nih.gov |

Investigation in Models of Dermal Fibrosis (e.g., TSK1 mouse model)

The tight skin 1 (Tsk1) mouse is a genetic model that spontaneously develops skin fibrosis, characterized by an accumulation of extracellular matrix in the hypodermis, making it a relevant model for diseases like scleroderma. nih.gov This model is considered representative of the later, less inflammatory stages of fibrotic skin disease. nih.gov While specific quantitative data for Tanzisertib in the Tsk1 model were not detailed in the available literature, the model is characterized by measurable outcomes such as increased hypodermal thickness and elevated hydroxyproline (B1673980) content. nih.govresearchgate.netresearchgate.net Other agents, such as the tyrosine kinase inhibitor Imatinib, have been shown to reduce both dermal and hypodermal thickening and prevent myofibroblast differentiation in Tsk-1 mice. nih.gov

Exploration in Models of Renal Ischemia-Reperfusion Injury

Renal ischemia-reperfusion injury (IRI) is a major cause of acute kidney injury (AKI), particularly in diabetic patients who are at an increased risk. researchgate.net Preclinical studies have investigated the role of JNK signaling in this context. In a mouse model of renal IRI in established diabetes, prophylactic treatment with a JNK inhibitor provided significant protection against AKI. researchgate.netguidetopharmacology.org

A study utilizing a rat model of acute bilateral renal IRI demonstrated that the administration of Tanzisertib (CC-930) substantially mitigated the severity of renal failure, as well as tubular damage and inflammation, when assessed 24 hours post-injury. larvol.com In the diabetic mouse model, IRI led to a more severe outcome compared to non-diabetic mice, evidenced by a significantly greater increase in plasma creatinine (B1669602) levels. researchgate.netguidetopharmacology.org

| Model | Condition | Key Finding | Supporting Evidence |

|---|---|---|---|

| Mouse Model of Renal IRI | Established Diabetes | JNK inhibition substantially reduced the severity of acute kidney injury | Diabetic IRI mice showed a 7-fold increase in plasma creatinine vs. a 2-fold increase in non-diabetic IRI mice. researchgate.netguidetopharmacology.org |

| Rat Model of Renal IRI | - | Tanzisertib (this compound) administration reduced renal failure, tubular damage, and inflammation | Effects observed 24 hours post-injury. larvol.com |

These findings identify the JNK pathway as a potential therapeutic target for AKI, especially in the context of diabetes. guidetopharmacology.org

Effects on Neurodegenerative Pathologies in Animal Models (e.g., amyloid beta and tau phosphorylation, spatial memory)

The JNK signaling pathway is implicated in the pathogenesis of neurodegenerative disorders like Alzheimer's disease (AD). researchgate.net JNK activation is linked to neuroinflammation and the phosphorylation of tau protein, a key event in the formation of neurofibrillary tangles, one of the hallmarks of AD. nih.gov Furthermore, amyloid-β (Aβ) peptides, which form the characteristic plaques in AD brains, can trigger the activation of stress kinases like JNK, which in turn can phosphorylate tau. nih.gov

Preclinical research has established a connection between JNK activation and the core pathologies of AD. For instance, Aβ oligomers have been shown to induce the phosphorylation of both tau and the insulin (B600854) receptor substrate-1 (IRS-1) through JNK signaling in cultured hippocampal neurons. nih.gov In transgenic mouse models of AD, such as the 3xTg-AD mouse, JNK activation is associated with these pathological changes. nih.gov While direct studies testing Tanzisertib's effect on spatial memory in AD models are not detailed in the reviewed literature, various memory tasks like the Morris water maze are standard for assessing cognitive deficits in these models. nih.govresearchgate.net The 3xTg-AD mouse model is known to develop both Aβ and tau pathologies, though the biochemical characteristics of tau alterations may differ from those in human AD brains. researchgate.netmdpi.com

The role of JNK in neuroinflammation is also significant, as it regulates the expression of pro-inflammatory genes. researchgate.net Animal models of neuroinflammation, often induced by agents like LPS, are used to study the activation of microglia, the resident immune cells of the brain, which is a key feature of AD pathology. mdpi.com

| Pathology | Role of JNK Signaling | Relevance to Tanzisertib |

|---|---|---|

| Amyloid-β (Aβ) Toxicity | Aβ oligomers activate JNK, leading to downstream pathological events. nih.gov | As a JNK inhibitor, Tanzisertib could potentially block Aβ-induced toxicity. |

| Tau Phosphorylation | JNK is a known tau kinase; its activation contributes to tau hyperphosphorylation. nih.gov | Tanzisertib may reduce the formation of hyperphosphorylated tau. |

| Neuroinflammation | JNK activation in microglia contributes to the production of inflammatory mediators. researchgate.net | Tanzisertib could mitigate neuroinflammatory processes in AD. |

| Spatial Memory | Cognitive deficits in AD models are linked to Aβ and tau pathology. mdpi.com | By targeting upstream pathologies, JNK inhibition could potentially improve cognitive function. |

Preclinical Pharmacokinetics and Metabolism Studies of Tanzisertib

In Vitro Metabolic Pathways in Liver Subcellular Fractions and Hepatocytes

In vitro studies utilizing liver microsomes and hepatocytes from various species, including humans, have been instrumental in elucidating the metabolic pathways of tanzisertib (B1684340). nih.gov The primary routes of metabolism involve both oxidation and conjugation reactions. nih.gov

Identification of Oxidation Products

The oxidative metabolism of tanzisertib primarily occurs on the cyclohexanol (B46403) moiety, leading to the formation of a keto metabolite. nih.gov This ketone can then be subject to further reduction, resulting in the formation of the parent compound, tanzisertib, or its cis-isomer, CC-418424. nih.gov This oxido-reductive pathway highlights a dynamic interplay between the parent drug and its oxidized and isomerized forms.

Characterization of Glucuronidation and Conjugation Pathways

Direct glucuronidation represents a significant metabolic pathway for tanzisertib. nih.gov This process, a common phase II conjugation reaction, enhances the water solubility of the compound, facilitating its excretion. wikipedia.org In addition to direct glucuronidation of the parent molecule, the metabolites, including the keto form and the cis-isomer, also undergo glucuronidation. nih.gov In some species, such as rats and mice, sulfation of tanzisertib and its cis-isomer has also been observed as a conjugation pathway. nih.gov

Involvement of Specific Enzyme Systems

Detailed enzymatic studies have identified the specific enzymes responsible for the metabolism of tanzisertib. The oxido-reductive processes are catalyzed by human aldo-keto reductases (AKRs), specifically AKR1C1, AKR1C2, AKR1C3, and AKR1C4. nih.gov Notably, these enzymes exhibit stereoselectivity in their reductive activities. nih.gov Kinetic analyses have revealed that AKR1C4 has a particularly high affinity for the reduction of the keto metabolite back to tanzisertib. nih.gov

The glucuronidation of tanzisertib is mediated by several UDP-glucuronosyltransferase (UGT) isoenzymes. The primary enzymes involved in the formation of tanzisertib glucuronide are UGT1A1, UGT1A4, UGT1A10, and UGT2B4. nih.gov In contrast, the glucuronidation of its cis-isomer, CC-418424, is catalyzed by UGT2B4 and UGT2B7. nih.gov

Interspecies Differences in Metabolism

Significant interspecies differences in the metabolism of tanzisertib have been observed in in vitro studies using hepatocytes from mice, rats, rabbits, dogs, monkeys, and humans. nih.gov The extent of metabolism of [14C]tanzisertib over a 4-hour period varied considerably among species. nih.gov

| Species | Extent of Metabolism of [14C]tanzisertib (4h in hepatocytes) | Primary Metabolic Pathways | Major Plasma Metabolite(s) |

| Human | <10% | Direct glucuronidation, oxidation to keto metabolite followed by reduction and glucuronidation. nih.gov | M18 (tanzisertib-/CC-418424 glucuronide) (7.7% of plasma radioactivity). nih.gov |

| Dog | <10% | Direct glucuronidation, oxidation to keto metabolite followed by reduction and glucuronidation. nih.gov | M18 (tanzisertib-/CC-418424 glucuronide) (3.2% of plasma radioactivity). nih.gov |

| Monkey | <20% | Not explicitly detailed, but metabolism is less extensive than in rodents. nih.gov | Not explicitly detailed. |

| Rabbit | <20% | Not explicitly detailed, but metabolism is less extensive than in rodents. nih.gov | Not explicitly detailed. |

| Rat | >75% | Extensive oxidation and conjugation; formation of oxidative metabolites, cis-isomer, direct glucuronides, and sulfates. nih.gov | CC-418424 (S-cis isomer) (38.4-46.4% of plasma radioactivity). nih.gov |

| Mouse | >75% | Extensive oxidation and conjugation; formation of oxidative metabolites, cis-isomer, direct glucuronides, and sulfates. nih.gov | Not explicitly detailed. |

In humans and dogs, the metabolism is relatively limited, with direct glucuronidation and the oxidation-reduction cycle of the cyclohexanol ring being the predominant pathways. nih.gov Conversely, rats and mice exhibit much more extensive metabolism, producing a broader range of oxidative metabolites and conjugates, including sulfates. nih.gov

These differences are also reflected in the major plasma metabolites observed in vivo. In rats, the cis-isomer CC-418424 is the major circulating metabolite. nih.gov In contrast, in humans and dogs, the glucuronide conjugate (M18) of tanzisertib and/or its cis-isomer is the most abundant plasma metabolite. nih.gov

Absorption, Distribution, and Elimination in Preclinical Animal Models

Studies in rats and dogs following oral administration of [14C]tanzisertib have provided insights into its absorption, distribution, and elimination characteristics.

Tanzisertib is rapidly absorbed in rats, dogs, and humans, with the time to maximum plasma concentration (Tmax) occurring between 1 to 2 hours post-dose. nih.gov In dogs and humans, the unchanged parent compound constituted the majority (>83%) of the radioactivity in plasma, indicating limited first-pass metabolism. nih.gov However, in rats, unchanged tanzisertib accounted for less than 34% of plasma radioactivity, consistent with the more extensive metabolism observed in this species. nih.gov

Routes of Excretion

The primary route of elimination for tanzisertib and its metabolites is through the feces and bile. nih.gov Following a single oral dose of [14C]tanzisertib, the administered dose was quantitatively recovered in all species studied, with fecal and biliary excretion being predominant. nih.gov

Assessment of Unchanged Compound and Major Metabolites in Plasma

In preclinical studies involving rats and dogs, the assessment of unchanged tanzisertib and its metabolites in plasma revealed significant species-specific differences following a single oral dose of [14C]tanzisertib. tandfonline.com These studies are crucial for understanding the metabolic stability and pathways of the compound, which informs its development for human use.

Following oral administration, tanzisertib was absorbed rapidly across all species, with the time to reach maximum plasma concentration (Tmax) occurring between 1 to 2 hours. tandfonline.com However, the extent to which the parent compound remained unchanged in plasma varied considerably between the species studied.

In dogs, unchanged tanzisertib accounted for the vast majority of the circulating radioactivity in plasma, representing over 83%. tandfonline.com This suggests a lower rate of first-pass metabolism in this species. In contrast, rats exhibited extensive metabolism of tanzisertib, with the unchanged parent compound representing less than 34% of the total radioactivity in plasma. tandfonline.com

Metabolic profiling identified distinct major metabolites in the plasma of rats versus dogs and humans. In rats, the primary circulating metabolite was CC-418424, the S-cis isomer of tanzisertib, which constituted a significant portion of the plasma radioactivity. tandfonline.com Conversely, in dogs, the most predominant plasma metabolite was M18, a glucuronide conjugate of either tanzisertib or its isomer, CC-418424. tandfonline.com Despite being the major metabolite in dogs, M18 was present at a much lower percentage of total plasma radioactivity compared to the major metabolite found in rats. tandfonline.com

These findings highlight that tanzisertib undergoes metabolism primarily through oxidation and conjugation pathways. tandfonline.com The significant difference in the metabolic profile between rats and dogs underscores the importance of multi-species pharmacokinetic studies in preclinical drug development.

Below are interactive data tables summarizing the key findings from these plasma assessments.

Table 1: Unchanged Tanzisertib in Plasma Following a Single Oral Dose

| Species | Unchanged Tanzisertib (% of Plasma Radioactivity) |

| Rat | <34% |

| Dog | >83% |

| Human | >83% |

| Data sourced from a study on the disposition of [14C]tanzisertib. tandfonline.com |

Table 2: Major Metabolites of Tanzisertib in Plasma

| Species | Major Plasma Metabolite | % of Plasma Radioactivity |

| Rat | CC-418424 | 38.4–46.4% |

| Dog | M18 | 3.2% |

| Human | M18 | 7.7% |

| Data sourced from a study on the disposition of [14C]tanzisertib. tandfonline.com |

Advanced Research Directions and Future Perspectives

Mechanistic Elucidation of Isoform-Specific JNK Inhibition and Cellular Outcomes

Tanzisertib (B1684340) is characterized as a pan-JNK inhibitor, demonstrating potent activity against all three JNK isoforms (JNK1, JNK2, and JNK3) selleckchem.commedchemexpress.compagepressjournals.org. However, achieving high isoform selectivity remains a significant challenge due to the conserved structural homology within the ATP-binding pockets of these kinases mdpi.comtandfonline.com. Current data indicates IC50 values for JNK1, JNK2, and JNK3 are approximately 61 nM, 7 nM, and 6 nM, respectively medchemexpress.com, with other studies reporting Ki values as well selleckchem.com.

Future research is focused on dissecting the distinct cellular outcomes mediated by the differential inhibition of JNK1, JNK2, and JNK3. JNK3, predominantly expressed in the brain, is a key target for neurodegenerative diseases like Alzheimer's disease (AD), where it is implicated in the phosphorylation of amyloid precursor protein (APP) and tau protein, contributing to pathology mdpi.comresearchgate.netnih.govnih.govnih.gov. In contrast, JNK1 and JNK2, which are more ubiquitously expressed, are involved in immune cell function and embryonic development frontiersin.org. Understanding these isoform-specific roles is crucial for developing targeted therapies and predicting cellular responses, such as the modulation of pro-inflammatory mediators or cell survival pathways mdpi.comtandfonline.commdpi.com.

Table 1: JNK Isoform Inhibition Potency of Tanzisertib

| JNK Isoform | IC50 (nM) | Ki (nM) | Notes |

| JNK1 | 61 | 44 ± 3 | Potent inhibition, kinetically competitive with ATP selleckchem.commedchemexpress.com |

| JNK2 | 7 | 6.2 ± 0.6 | Higher potency than JNK1 selleckchem.commedchemexpress.com |

| JNK3 | 6 | N/A | Similar potency to JNK2 selleckchem.commedchemexpress.comnih.gov |

Note: Data from different sources show slight variations, but the general trend of potent inhibition across isoforms is consistent.

Development of Novel Analogues with Enhanced Selectivity or Potency

The pursuit of improved JNK inhibitors involves strategies to enhance potency and, critically, isoform selectivity.

Structure-based drug design (SBDD) and virtual screening are central to identifying and optimizing new JNK inhibitors. Methods such as molecular docking, molecular dynamics simulations, and quantum chemistry are employed to analyze ligand-receptor interactions, providing a foundation for rational design mdpi.comfrontiersin.org. The crystal structure of Tanzisertib bound to JNK3 offers insights into its binding interactions, highlighting areas for potential modification to improve selectivity nih.gov. The development of next-generation kinase inhibitors increasingly relies on computer-assisted, 3D structure-based methodologies to achieve greater specificity pagepressjournals.orgtandfonline.com.

Beyond structural modifications of existing compounds, the exploration of entirely new chemical scaffolds is a promising avenue for discovering potent and selective JNK inhibitors tandfonline.com. Research has identified novel scaffolds, including benzimidazole (B57391) derivatives with aryl groups and hydroxylation, which have demonstrated improved potency and selectivity for JNK3 mdpi.com. Modifications to pyrimidine-2,4-diamine scaffolds, incorporating bridging rings and spirocyclic elements, have also yielded compounds with enhanced JNK1 inhibition patsnap.com. Furthermore, scaffolds such as 11H-indeno[1,2-b]quinoxalin-11-one have been utilized to generate JNK inhibitors with increased selectivity for JNK1/JNK3 over JNK2 tandfonline.com. These diverse approaches aim to overcome the inherent challenges of isoform selectivity by exploring novel chemical spaces.

Table 2: Novel JNK Inhibitor Scaffolds and Selectivity Examples

| Scaffold Type / Compound | Target Isoform(s) | Selectivity Profile | Key Features / Notes | Source |

| 5,6-dihydroxy-3-alkyl-2-aryl-1-pyrimidinyl-1H-benzo[d]imidazole | JNK3 | High selectivity for JNK3 over JNK1/JNK2 | Developed through modification of a lead scaffold mdpi.com | mdpi.com |

| Pyrimidine-2,4-diamine derivatives | JNK1 | Enhanced JNK1 inhibition | Incorporated bridging rings and spirocyclic modifications patsnap.com | patsnap.com |

| 11H-indeno[1,2-b]quinoxalin-11-one derivatives | JNK1/JNK3 | Increased selectivity over JNK2 | Included oxime analogs and O-substituted derivatives tandfonline.com | tandfonline.com |

| JNK-IN-8 | JNK1, JNK2, JNK3 | Pan-JNK inhibitor, >10-fold selectivity against MNK2, Fms | Irreversible JNK inhibitor selleckchem.com | selleckchem.com |

Investigation of Combination Therapies in Preclinical Disease Models

The potential of Tanzisertib and other JNK inhibitors in combination therapies is an area of active investigation. Preclinical studies suggest that combining JNK inhibition with other therapeutic modalities could offer synergistic benefits. For instance, in cancer research, combining CDK4/6 inhibitors with immune checkpoint inhibitors has shown promise, and JNK inhibition is also being explored in conjunction with immune checkpoint therapy, potentially by increasing the infiltration of antitumor immune cells nih.govmdpi.com. Furthermore, evidence suggests that certain JNK inhibitors might sensitize cancer cells to other treatments, such as doxorubicin-induced apoptosis pagepressjournals.org. The broader application of JNK inhibitors in combination with agents targeting different pathways or mechanisms is considered a hopeful strategy, drawing parallels from successful combinations observed with other kinase inhibitors pagepressjournals.org.

Biomarker Discovery and Validation for JNK Pathway Modulation in Preclinical Settings

Identifying reliable biomarkers is crucial for assessing JNK pathway engagement and therapeutic efficacy in preclinical models. Research into JNK pathway regulation provides insights into potential markers. For example, in idiopathic pulmonary fibrosis (IPF) studies involving JNK inhibitors, changes in circulating MMP-7 levels correlated with improvements in lung function, suggesting its potential as a biomarker researchgate.net. The specific expression patterns of JNK isoforms, such as the heightened presence of JNK3 in the brain, also point towards isoform-specific markers for neurodegenerative diseases mdpi.comresearchgate.net. In Alzheimer's disease, the phosphorylation status of downstream targets like APP and tau proteins serves as indicators of JNK pathway activation nih.govnih.govnih.gov. Understanding these molecular signatures is key to validating JNK pathway modulation in preclinical disease models.

Table 3: Potential Biomarkers for JNK Pathway Modulation

| Disease Area / Context | Potential Biomarker | JNK Pathway Link | Notes | Source |

| Idiopathic Pulmonary Fibrosis (IPF) | MMP-7 (plasma levels) | JNK inhibition | Correlated with lung function improvements in CC-930 trials researchgate.net | researchgate.net |

| Neurodegenerative Diseases (e.g., AD) | Phosphorylated APP/Tau | JNK3 activation | JNK3 phosphorylates APP and Tau, contributing to pathology nih.govnih.govnih.gov | nih.govnih.govnih.gov |

| Fibroblast Activation (e.g., IPF) | JNK pathway activation in fibroblasts | Direct pathway involvement | Elevated in IPF fibroblasts, suggesting JNK as a target atsjournals.org | atsjournals.org |

| General JNK Signaling | Phosphorylation of c-Jun/ATF2 | Direct JNK activity | Assessed via Western Blotting mdpi.com | mdpi.com |

Exploration of Novel Therapeutic Areas Based on JNK Biology

The broad involvement of the JNK pathway in various cellular processes, including inflammation, apoptosis, cell proliferation, and stress responses, positions JNK inhibitors for exploration across a wide spectrum of diseases beyond their initial targets tandfonline.com. While Tanzisertib was investigated for conditions like idiopathic pulmonary fibrosis and discoid lupus erythematosus, ongoing research is expanding into new therapeutic frontiers. The specific role of JNK3 in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases is a major focus, given its high expression in the central nervous system mdpi.comresearchgate.netnih.govnih.govnih.gov. Additionally, JNK inhibition is being explored for its potential in treating fibrotic diseases bocsci.com, metabolic disorders like non-alcoholic fatty liver disease (NAFLD), and various cancers, where JNK can play a dual role in tumor progression tandfonline.comnih.gov. The involvement of the JNK pathway in photoreceptor cell death also suggests potential applications in retinal degeneration mdpi.com.

Compound List

Tanzisertib (this compound, JNK-930, JNKI-1)

SP600125

AS602801 (Bentamapimod)

CC-90001

JNK-IN-8

D-JNKI-1 (XG-102, AM-111)

CC-401

BI-78D3

NDMC101

Astragaloside IV (AST-IV, AS-IV)

Mulberroside A

Trans-Zeatin

Cucurbitacin IIb (CuIIb)

Urolithin B

CEP-1347

Immune System Regulation

The JNK pathway is a critical regulator of cellular responses to stress, inflammation, and immune activation. JNKs play a substantial role in immune responses by influencing the activation, differentiation, and function of various immune cells, including T lymphocytes, and modulating the production of immune factors tandfonline.com. Tanzisertib, by inhibiting JNK1, JNK2, and JNK3, has demonstrated effects relevant to immune modulation.

Preclinical studies have shown that Tanzisertib can inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. In an acute rat lipopolysaccharide (LPS)-induced TNF-α production model, Tanzisertib administered orally at doses of 10 and 30 mg/kg inhibited TNF-α production by 23% and 77%, respectively medchemexpress.comcaymanchem.comnih.gov. This finding highlights the compound's ability to dampen inflammatory responses, a mechanism that could be relevant in various inflammatory and immunological conditions. Furthermore, JNK activation is known to promote the production of other inflammatory mediators, such as IL-1β, by activating the transcription factor AP-1 tandfonline.com. Therefore, JNK inhibitors like Tanzisertib hold potential for modulating inflammatory cascades.

| Assay/Model | Observed Effect | Reference(s) |

| Rat LPS-induced TNF-α production | Inhibition of TNF-α production (23% at 10 mg/kg, 77% at 30 mg/kg) | medchemexpress.comcaymanchem.comnih.gov |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of phospho-cJun formation (IC50 = 1 μM) | medchemexpress.comcaymanchem.com |

| Mouse pulmonary fibrosis model (bleomycin-induced) | Reduction in lung fibrosis (dose-dependent) | caymanchem.com |

| Hepatocyte apoptosis/necrosis | Substantial reduction at 1-2 μM concentrations | medchemexpress.comcaymanchem.com |

Cardiovascular Research

While JNK signaling pathways are implicated in various cardiovascular diseases, including cardiac apoptosis under stress and inflammatory processes, direct research findings specifically linking Tanzisertib to cardiovascular applications are not extensively detailed in the provided literature. JNK activation has been associated with cardiomyocyte apoptosis and can be triggered by various stressors relevant to cardiovascular health tandfonline.comdrugbank.com. However, specific studies investigating Tanzisertib's direct impact on cardiovascular function, disease models, or therapeutic potential in this domain were not found in the reviewed materials. Research in cardiovascular medicine is broad, encompassing studies on heart failure, ischemia, and vascular disease brownhealth.orgkaiserpermanente.orgmayoclinic.orgoaepublish.comajmc.com, but Tanzisertib's role within these areas remains largely unexplored in the available data.

Integration of Omics Technologies for Comprehensive Biological Profiling

The advent of omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—provides powerful tools for dissecting the complex biological effects of pharmacological agents like Tanzisertib. These technologies enable a holistic understanding of how a compound interacts with cellular systems, identifying downstream targets, off-target effects, and potential biomarkers.

Tanzisertib has been identified in bioinformatics analyses as a targeted medicine for MAPK8 (JNK1) in the context of rheumatoid arthritis, suggesting its relevance in disease pathways that can be elucidated through large-scale data analysis nih.govresearchgate.net. Such studies often leverage gene expression datasets and pathway analysis to pinpoint potential therapeutic targets.

Moreover, Tanzisertib has been utilized in experimental settings employing advanced molecular profiling techniques. For instance, it has been used in studies involving RNA sequencing and proteomic analysis to investigate cellular responses, such as cell cycle progression and apoptosis in cancer models plos.orgnih.govplos.org. These applications demonstrate how omics approaches can be employed to profile the comprehensive biological impact of JNK inhibition by Tanzisertib, revealing its effects on protein expression, signaling cascades, and cellular phenotypes. By integrating data from these diverse omics platforms, researchers can gain deeper insights into the intricate mechanisms of JNK signaling and the broader cellular consequences of its modulation by compounds like Tanzisertib, potentially uncovering new therapeutic avenues or understanding its role in complex diseases.

Q & A

Q. What is the primary mechanism of action of Tanzisertib in inhibiting JNK signaling, and how can this be experimentally validated?

Tanzisertib functions as a selective c-Jun N-terminal kinase (JNK) inhibitor, targeting the phosphorylation of JNK substrates like c-Jun. To validate this, researchers commonly employ Western blotting to assess reductions in phosphorylated JNK (p-JNK) and phosphorylated c-Jun (p-c-Jun) levels in treated vs. untreated cells. For example, in retinal degeneration models, Tanzisertib reduced p-c-Jun/c-Jun ratios by 40–60% at 10–20 µM concentrations, correlating with decreased photoreceptor apoptosis . Methodological tip: Pair biochemical assays (e.g., kinase activity assays) with functional readouts like TUNEL staining to confirm apoptotic inhibition .

Q. Which experimental models are most appropriate for studying Tanzisertib’s pharmacokinetics and metabolic pathways?

In vitro systems such as human liver microsomes or recombinant enzymes (e.g., AKR1A1, CBR3) are critical for characterizing interspecies metabolic differences. For instance, Tanzisertib’s oxido-reduction metabolism varies significantly between humans and rodents due to differential activity of AKR1A1 and carbonyl reductases. Methodological recommendation: Use LC-MS/MS to quantify metabolites and compare enzyme kinetics across species .

Q. How do researchers ensure reproducibility in Tanzisertib studies, particularly in dose-response experiments?

Standardize experimental conditions using guidelines from journals like Xenobiotica (e.g., detailed descriptions of compound preparation, cell lines, and assay protocols). For example, in retinal studies, Tanzisertib’s efficacy was confirmed by consistent ONL thickness measurements across replicates, with deviations <10% . Key step: Pre-treat cells with pathway activators (e.g., cGMP analogs) to validate target engagement .

Advanced Research Questions

Q. How can researchers resolve interspecies metabolic discrepancies observed in Tanzisertib studies?

Tanzisertib’s metabolism in humans involves AKR1A1-mediated reduction, whereas rodents rely more on carbonyl reductases (CBR3). To address discrepancies:

- Step 1 : Perform in silico docking studies to compare enzyme-substrate binding affinities across species.

- Step 2 : Use humanized liver models (e.g., chimeric mice with human hepatocytes) to bridge in vitro and in vivo data .

- Step 3 : Validate findings with clinical samples or primary human cells to ensure translational relevance.

| Enzyme | Human Metabolic Contribution | Rodent Metabolic Contribution |

|---|---|---|

| AKR1A1 | High (70–80%) | Low (<20%) |

| CBR3 | Moderate (20–30%) | High (>60%) |

| Table 1. Key enzymes in Tanzisertib metabolism across species . |

Q. What strategies optimize experimental design when studying Tanzisertib’s role in neuroinflammatory diseases like Alzheimer’s?

- Model Selection : Use single-cell RNA-seq datasets to identify disease-associated microglial signatures. Tanzisertib reversed >80% of AD-related gene overexpression in microglial models, suggesting JNK inhibition mitigates neuroinflammation .

- Data Integration : Combine transcriptomic data (e.g., RNA-seq) with functional assays (e.g., cytokine profiling) to link pathway inhibition to phenotypic outcomes. For example, Tanzisertib reduced IL-6 and TNF-α by 50% in human lymphocyte cultures .

- Control for Off-Target Effects : Include inhibitors of parallel pathways (e.g., ERK inhibitors like PD98059) to isolate JNK-specific effects .

Q. How should contradictory data on Tanzisertib’s efficacy in different disease models be analyzed?

Contradictions may arise from variations in cell type, JNK isoform expression (JNK1 vs. JNK2), or microenvironmental factors. Analytical steps:

- Meta-Analysis : Pool data from published studies (e.g., retinal degeneration vs. cancer models) to identify context-dependent efficacy patterns.

- Pathway Enrichment : Use tools like GSEA to determine if Tanzisertib’s effects correlate with specific upstream activators (e.g., oxidative stress vs. cytokine signaling) .

- Dose-Response Reassessment : Test lower doses (1–5 µM) in models where high doses (10–20 µM) show toxicity, as seen in some neuronal studies .

Methodological Considerations

Q. What are best practices for validating Tanzisertib’s target specificity in complex biological systems?

- Genetic Knockdown/CRISPR : Silence JNK1/2 in cell lines and compare Tanzisertib’s effects to confirm on-target activity.

- Phosphoproteomics : Use mass spectrometry to map global phosphorylation changes, ensuring no off-target kinase inhibition .

- Negative Controls : Include inactive analogs (e.g., Tanzisertib metabolites lacking the JNK-binding moiety) to rule out nonspecific effects .

Q. How can researchers leverage computational tools to prioritize Tanzisertib for drug repurposing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.